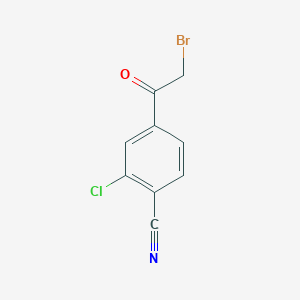

Benzonitrile, 4-(2-bromoacetyl)-2-chloro-

Übersicht

Beschreibung

Benzonitrile, 4-(2-bromoacetyl)-2-chloro-, also known as 4-Cyanophenacyl bromide, p-Bromoacetylbenzonitrile, or 4-(2-Bromoacety)-BenZonitrile, is an organic compound . It is a white to yellow crystalline powder .

Synthesis Analysis

The synthesis of 4-(2-Bromoacetyl)benzonitrile can be achieved from 4-cyanoacetophenone and N-bromosuccinimide (NBS) in ethyl acetate through related reactions .Molecular Structure Analysis

The molecular formula of 4-(2-Bromoacetyl)benzonitrile is C9H6BrNO . The molecular weight is 224.05 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Wissenschaftliche Forschungsanwendungen

Synthesis and Structure Elucidation

Benzonitrile derivatives are used in synthesizing complex chemical structures. For example, the reaction of 4-(2-bromoacetyl)benzonitrile with 2-benzoylpyridine thiosemicarbazone produces a tridentate NNN ligand, which can form an octahedral complex with cobalt(II) (Bera et al., 2021). This complex exhibits potential anticancer activity against U937 human monocytic cells.

Antimicrobial Activity

Benzonitrile derivatives have been studied for their antimicrobial properties. The synthesis of various benzonitrile derivatives and their evaluation for antibacterial and antifungal activities have been a subject of interest (Kumar et al., 2022).

Radiochemical Applications

4-(2-bromoacetyl)benzonitrile has been used in the synthesis of radiochemically labeled compounds, such as carbon-14 and carbon-13-labeled phosphoric acid derivatives, which are important in pharmacological research (Ekhato & Rinehart, 2011).

Environmental Pollution and Microbial Degradation

Research on benzonitrile derivatives like dichlobenil, bromoxynil, and ioxynil, which are used as herbicides, highlights the significance of understanding their environmental fate and microbial degradation pathways (Holtze et al., 2008).

Wirkmechanismus

Target of Action

The primary target of Benzonitrile, 4-(2-bromoacetyl)-2-chloro- is Glycogen synthase kinase 3 (GSK-3) . GSK-3 is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .

Mode of Action

Benzonitrile, 4-(2-bromoacetyl)-2-chloro- interacts with GSK-3 in an irreversible manner , inhibiting its activity . This inhibition disrupts the normal functioning of GSK-3, leading to alterations in the cellular processes it regulates .

Biochemical Pathways

The inhibition of GSK-3 by Benzonitrile, 4-(2-bromoacetyl)-2-chloro- affects various biochemical pathways. One of the key pathways is the Wnt signaling pathway , which is involved in cell proliferation and differentiation . The inhibition of GSK-3 can lead to the activation of the Wnt pathway, promoting cell growth and survival .

Pharmacokinetics

It is known that the compound is soluble in methanol This suggests that it may have good bioavailability

Result of Action

The result of the action of Benzonitrile, 4-(2-bromoacetyl)-2-chloro- is the inhibition of GSK-3, leading to changes in cellular processes such as metabolism, cell cycle, and gene expression . This can have various effects at the molecular and cellular levels, potentially influencing cell growth, survival, and differentiation .

Biochemische Analyse

Biochemical Properties

Benzonitrile, 4-(2-bromoacetyl)-2-chloro- plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of its notable applications is in the synthesis of STA-5312, a potent microtubule inhibitor . This compound interacts with tubulin, a protein that is a key component of microtubules, thereby inhibiting microtubule polymerization. This interaction disrupts the microtubule dynamics, which is crucial for cell division and intracellular transport.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzonitrile, 4-(2-bromoacetyl)-2-chloro- can vary over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific conditions such as exposure to light or extreme temperatures . Long-term exposure to this compound in in vitro or in vivo studies has shown sustained inhibition of cell division and potential cytotoxic effects, depending on the concentration and duration of exposure.

Eigenschaften

IUPAC Name |

4-(2-bromoacetyl)-2-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-4-9(13)6-1-2-7(5-12)8(11)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAXGNBWSCYPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

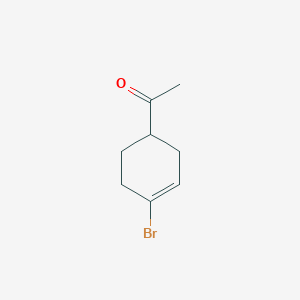

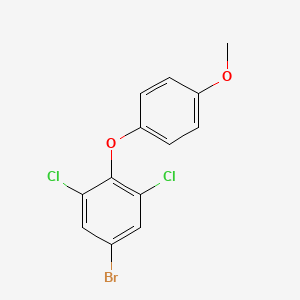

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(tert-Butoxycarbonyl)spiro[chromene-2,4'-piperidine]-4-carboxylic acid](/img/structure/B1374792.png)

![[(3aR,4R,5R,6aS)-4-[(3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1374793.png)